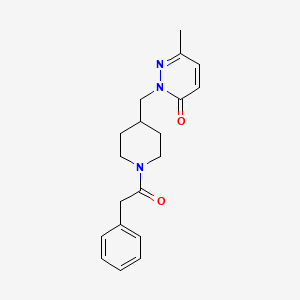

![molecular formula C20H20N4OS2 B2814381 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 863001-38-1](/img/structure/B2814381.png)

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

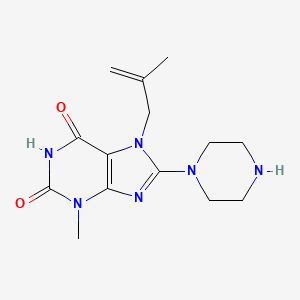

Benzothiazole derivatives are a class of compounds that have a benzene ring fused with a thiazole ring . They are known for their wide range of biological activities, including antimicrobial, antiviral, and antipsychotic effects . A specific compound, 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-ol, has a molecular weight of 264.37 .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral analysis .Chemical Reactions Analysis

The synthesis of benzothiazole derivatives often involves reactions like cyclocondensation . The reactions can be accelerated using microwave irradiation .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The synthesized derivatives of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole were evaluated for their antibacterial properties. Notably, one of the compounds exhibited significant activity against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL .

Antipsychotic Drug Development

The compound’s structure, which combines isothiazole and piperazine moieties, makes it an intriguing candidate for antipsychotic drug substances. Derivatives of 3-(piperazin-1-yl)-1,2-benzothiazole have been explored as dopamine and serotonin antagonists, potentially aiding in mental health treatments .

Bioactive Scaffold

The isothiazole ring within this compound can serve as a bioactive scaffold. Researchers have conducted extensive structure-activity relationship (SAR) studies to enhance its biological activity. The compound’s hybrid nature opens up exciting possibilities for drug discovery and development .

Urinary Dysfunction Treatment

Benzisothiazole derivatives, related to this compound, have been investigated for their potential in treating urinary dysfunction. These compounds may offer therapeutic benefits in this area .

Oxidosqualene Cyclase Inhibition

Certain benzisothiazole derivatives, including this compound, exhibit oxidosqualene cyclase inhibition. This property could have implications in cholesterol biosynthesis and related pathways .

Antitumor Potential

While not directly studied for antitumor effects, related benzothiazole, benzimidazole, and benzoxazole derivatives have shown promise as potential antitumor agents. Further exploration of this compound’s effects on cancer cells could be worthwhile .

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been found to exhibit various biological activities . For instance, they have been used as antipsychotic drug substances, acting as dopamine and serotonin antagonists .

Mode of Action

Biochemical Pathways

Benzothiazole derivatives have been known to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5 . This rule is a guideline for the drugability of a compound, considering factors such as molecular weight, hydrogen bond donors and acceptors, and lipophilicity.

Result of Action

Some benzothiazole derivatives have been found to exhibit antibacterial activity .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS2/c1-13-7-8-15(25-2)17-18(13)27-20(22-17)24-11-9-23(10-12-24)19-21-14-5-3-4-6-16(14)26-19/h3-8H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPNSWMGBZFNNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814302.png)

![2-{[5-chloro-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2814305.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2814306.png)

![methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2814309.png)

![6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B2814312.png)

![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide](/img/structure/B2814318.png)